磷酸铝

概述

描述

磷酸铝是一种化学化合物,其经验式为 AlPO₄。它在自然界中通常以柏林石矿物形式存在,并且具有各种合成形式。 这种化合物以其独特的性质而闻名,并在不同的工业、商业和家庭应用中得到广泛应用 .

科学研究应用

化学: 用作各种精炼过程中的催化剂和催化剂载体。

生物学: 用作疫苗中的佐剂以增强免疫反应。

医学: 用于抗酸剂中以中和过量的胃酸。

工业: 应用于陶瓷、玻璃制造、耐火材料和绝缘材料。

作用机制

储存效应: 磷酸铝在注射部位形成一个储存库,缓慢释放抗原。

吞噬作用: 增强抗原呈递细胞对抗原的摄取。

促炎途径的激活: 激活诸如 NLRP3 之类的途径,从而导致增强的免疫反应。

类似化合物:

氢氧化铝 (Al(OH)₃): 另一种常用的疫苗佐剂。

硅酸铝 (Al₂SiO₅): 用于陶瓷和耐火材料。

比较: 磷酸铝由于其由交替的 AlO₄ 和 PO₄ 四面体组成的特定骨架结构而独一无二,这使其与其他铝化合物相比具有独特的性质 .

生化分析

Biochemical Properties

Aluminum phosphate participates in biochemical reactions, particularly in the context of phosphorus absorption under acidic conditions . It interacts with various enzymes and proteins, influencing their function and contributing to the overall biochemical processes within the organism .

Cellular Effects

Aluminum phosphate can have profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context and the presence of other biochemical factors.

Molecular Mechanism

At the molecular level, Aluminum phosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can alter the function of these molecules and influence the overall biochemical environment within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aluminum phosphate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Aluminum phosphate can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Aluminum phosphate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Aluminum phosphate is transported and distributed within cells and tissues in a manner that depends on the specific biochemical context. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Aluminum phosphate can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: 磷酸铝可以通过多种方法合成。最常见的方法是硫酸铝与磷酸反应。 该过程包括以下步骤 :

- 硫酸铝 (Al₂(SO₄)₃) 在受控条件下与磷酸 (H₃PO₄) 反应。

- 过滤所得溶液以去除杂质。

- 冷却后,结晶的磷酸铝从溶液中析出,可以收集并干燥以备使用。

工业生产方法: 在工业环境中,磷酸铝通常通过将可溶性铝盐暴露于碱性条件下制备。 该过程涉及形成水合磷酸铝 .

化学反应分析

反应类型: 磷酸铝经历各种化学反应,包括:

与盐酸反应: 磷酸铝与盐酸反应生成磷酸和三氯化铝:[ \text{AlPO₄} + 3\text{HCl} \rightarrow \text{AlCl₃} + \text{H₃PO₄} ]

与氯化镁反应: 它与氯化镁反应生成磷酸镁和三氯化铝:[ 2\text{AlPO₄} + 3\text{MgCl₂} \rightarrow \text{Mg₃(PO₄)₂} + 2\text{AlCl₃} ]

常见试剂和条件: 这些反应通常在受控条件下涉及诸如盐酸之类的酸和诸如氯化镁之类的盐 .

主要产品: 这些反应形成的主要产物包括磷酸、三氯化铝和磷酸镁 .

相似化合物的比较

Aluminium Hydroxide (Al(OH)₃): Another commonly used adjuvant in vaccines.

Aluminium Silicate (Al₂SiO₅): Used in ceramics and as a refractory material.

Comparison: Aluminium phosphate is unique due to its specific framework structure composed of alternating AlO₄ and PO₄ tetrahedra, which gives it distinct properties compared to other aluminium compounds .

属性

Key on ui mechanism of action |

Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot. |

|---|---|

CAS 编号 |

7784-30-7 |

分子式 |

AlH3O4P |

分子量 |

124.977 g/mol |

IUPAC 名称 |

aluminum;phosphate |

InChI |

InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI 键 |

VGCXJFJOOIQMHR-UHFFFAOYSA-N |

SMILES |

O=P12O[Al](O1)O2 |

规范 SMILES |

OP(=O)(O)O.[Al] |

密度 |

2.56 g/cm³ |

熔点 |

>1500 °C |

Key on ui other cas no. |

7784-30-7 |

物理描述 |

Aluminum phosphate, solution appears as a colorless liquid. Insoluble in water. Corrosive to metals and tissue. Other Solid; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals; Dry Powder White solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] WHITE CRYSTALLINE POWDER. |

Pictograms |

Corrosive; Irritant |

溶解度 |

Solubility in water: none |

同义词 |

aluminum monophosphate aluminum phosphate aluminum phosphate (3:1) aluminum phosphate (3:2) aluminum phosphate dihydrate Phosphalugel |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

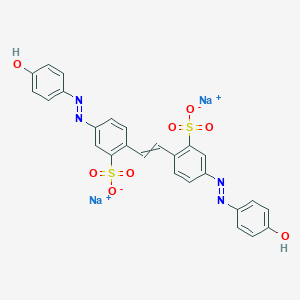

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。